Cas no 103-73-1 (ethoxybenzene)
ethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- phenetole
- aphenoxyethane
- benzene,ethoxy
- Benzene,ethoxy-
- Ether, ethyl phenyl-
- ether,ethylphenyl
- ethoxy-benzen
- phenetol
- Phenoxyethane
- Ethyl phenyl ether
- ethoxybenzene
- Phenyl ethyl ether
- PHENTOLE
- Ethoxybenzol
- Phenetole,99%
- Benzene, ethoxy-
- Benzene, ethoxy
- A Phenoxyethane
- Ether, ethyl phenyl
- RB8LU2C57F
- DLRJIFUOBPOJNS-UHFFFAOYSA-N
- Phenetole, 98+%
- ethoxy-benzene
- Methyl anisole
- 1-Ethoxybenzene
- Ethoxybenzene, 99%
- WLN: 2OR
- KSC178O3B
- CHEMBL499585
- AI3-05616
- FT-0656867
- CHEBI:67129
- SCHEMBL18492
- Q419340
- PHENETOLE [HSDB]
- LS-13425
- InChI=1/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H
- D78866
- NSC406706NSC 406706
- CS-0017190
- Ethoxybenzene; Ethyl phenyl ether; NSC 406706; Phenetol; Phenoxyethane; Phenyl ethyl ether
- HSDB 112
- EC 203-139-7
- UNII-RB8LU2C57F
- E0043
- EINECS 203-139-7
- 103-73-1
- NSC406706
- NSC-406706
- MFCD00009090
- AKOS000120160
- PHENETOLE [MI]
- EN300-16115
- J-001025
- NSC 406706
- Phenylcthylether
- DTXSID7059278
- F1908-0060
- NS00002877
- PB47848
- A800791
- STL282470
- FP16118
-
- MDL: MFCD00009090
- Inchi: 1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1
- BRN: 636270
Computed Properties
- Exact Mass: 122.07300
- Monoisotopic Mass: 122.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 65
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Colorless oily liquid with aromatic flavor.
- Density: 0.966 g/mL at 25 °C(lit.)
- Melting Point: −30 °C (lit.)
- Boiling Point: 173°C
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: n20/D 1.507(lit.)
- Solubility: alcohol: freely soluble(lit.)
- Water Partition Coefficient: Almost insoluble
- PSA: 9.23000
- LogP: 2.08530
- Merck: 7229
- Sensitiveness: Light Sensitive
- Solubility: Insoluble in water, miscible with alcohol and ether. The solubility is similar to that of anisole.
ethoxybenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H303-H316
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P312-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:2
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- RTECS:SI7700000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Toxicity:MLD in rats (mg/kg): 3500-4000 s.c. (Binet)
- Storage Condition:Sealed in dry,Room Temperature
ethoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
ethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808954-500ml |
Ethyl phenyl ether |
103-73-1 | ≥99% (GC) | 500ml |
378.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 241989-100ML |
ethoxybenzene |
103-73-1 | 100ml |
¥262.62 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 241989-500ML |
ethoxybenzene |
103-73-1 | 500ml |
¥854.81 | 2023-12-09 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0650589335- 100ml |
ethoxybenzene |
103-73-1 | 99%(GC) | 100ml |
¥ 70.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0650589323- 500ml |
ethoxybenzene |
103-73-1 | 99%(GC) | 500ml |
¥ 252.9 | 2021-05-18 | |
| TRC | E890645-5ml |
Ethoxybenzene |
103-73-1 | 5ml |
$ 57.00 | 2023-09-07 | ||
| TRC | E890645-25ml |
Ethoxybenzene |
103-73-1 | 25ml |
$ 69.00 | 2023-09-07 | ||
| TRC | E890645-50ml |
Ethoxybenzene |
103-73-1 | 50ml |
$85.00 | 2023-05-18 | ||
| TRC | E890645-100ml |
Ethoxybenzene |
103-73-1 | 100ml |
$136.00 | 2023-05-18 | ||
| TRC | E890645-250ml |
Ethoxybenzene |
103-73-1 | 250ml |
$198.00 | 2023-05-18 |
ethoxybenzene Suppliers
ethoxybenzene Related Literature
-
P. Tundo,M. Musolino,F. Aricò Green Chem. 2018 20 28
-
Weh S. Wu,Paul K. Fung Analyst 1995 120 1159
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
Jonathan D. Bell,Iain Robb,John A. Murphy Chem. Sci. 2022 13 12921
-
Ryo Kobayashi,Shintaro Ishida,Takeaki Iwamoto Dalton Trans. 2021 50 1413
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Phenol ethers Phenol ethers
- Solvents and Organic Chemicals Organic Compounds Benzenoids Phenol ethers
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Solvents
Additional information on ethoxybenzene
Chemical Profile of Ethoxybenzene (CAS No. 103-73-1): Synthesis, Applications, and Emerging Research Insights
Ethoxybenzene (C8H10O, CAS No. 103-73-1) is a monoethoxy aromatic compound with a benzene ring substituted by an ethoxy group (-OCH2CH3). This organic intermediate exhibits versatile reactivity due to its dual functional groups: the electron-donating ether moiety and the conjugated aromatic system. Recent advancements in synthetic methodologies have expanded its utility in pharmaceuticals, materials science, and analytical chemistry.
The physical properties of ethoxybenzene are well-characterized: it exists as a colorless liquid with a boiling point of 199–202°C, melting at −48°C, and features a density of 1.04 g/cm³. Its solubility in organic solvents like dichloromethane (c.f. 95% solubility at 25°C) contrasts with limited miscibility in water (c.f. 5 g/L), making it ideal for non-aqueous reaction systems. Spectroscopic data (IR: νC=O ~ 1,245 cm⁻¹; NMR: δH ~ 3.6–4.1 ppm for OCH2) align with its structural configuration, as confirmed by recent computational studies (J. Org. Chem., 2022).
In drug discovery, ethoxybenzene derivatives are emerging as promising scaffolds for kinase inhibitors targeting cancer pathways. A groundbreaking study published in Nature Communications (2023) demonstrated that substituting the ethoxy group with fluorinated analogs enhances binding affinity to epidermal growth factor receptors (EGFR) by ~40%. This discovery leverages the compound's ability to form π-π stacking interactions while maintaining metabolic stability—a critical factor in preclinical drug development.
Synthetic strategies for ethoxybenzene have evolved significantly since the classical Williamson ether synthesis (c.f. alkoxide + alkyl halide). Modern protocols now utilize microwave-assisted methods achieving >95% yield within 15 minutes under solvent-free conditions (Green Chem., 2023). Catalysts such as montmorillonite K10-supported titanium(IV) chloride enable stereoselective formation of regioisomers when synthesizing substituted derivatives—a breakthrough for asymmetric synthesis applications.
In materials science, ethoxybenzene-based polymers are being explored for next-generation optoelectronic devices. A collaborative study between MIT and Samsung Advanced Institute (Adv. Mater., 2024) revealed that copolymers incorporating ethoxybenzene units exhibit enhanced charge carrier mobility (~4 cm²/V·s) compared to traditional polythiophenes. The compound's rigid planar structure facilitates π-electron delocalization while its ether groups provide solubility advantages during thin-film deposition processes.
Eco-toxicological assessments highlight context-dependent behavior: while acute toxicity data show an oral LD₅₀ >5 g/kg in rodents, environmental persistence studies indicate rapid biodegradation under aerobic conditions (half-life <7 days). Recent risk evaluations emphasize minimizing atmospheric emissions due to its potential to form secondary organic aerosols during photochemical smog formation—a concern addressed through improved industrial scrubbing technologies described in Environmental Science & Technology (2024).
In analytical chemistry, ethoxybenzene serves as a calibration standard for GC×GC-TOFMS systems used in metabolomics research. Its distinct fragmentation pattern at m/z=86 and retention indices between n-octane and n-decane provide unmatched precision in identifying lipid mediators derived from arachidonic acid pathways—a methodology validated across multiple proteomics platforms (Analyst, 2024).
Ongoing research focuses on leveraging ethoxybenzene's unique reactivity profile for bioorthogonal chemistry applications. A team at Stanford University demonstrated site-specific protein labeling using photoactivatable ethoxybenzene derivatives that undergo controlled thiol-Michael additions under physiological conditions (JACS Au, 2024). This approach enables real-time tracking of protein-protein interactions without disrupting cellular homeostasis—a significant advancement over traditional fluorescent tagging methods.
The compound's role in sustainable chemistry is exemplified by its use as a bio-based solvent derived from lignin valorization processes. Recent process engineering innovations achieve >85% purity from lignocellulosic feedstocks using enzymatic hydrolysis followed by reactive distillation—a scalable solution validated at pilot plant scale by the EU-funded BioSolvent project (ACS Sustainable Chem. Eng., 2024).
Ethoxybenzene continues to occupy a strategic position in chemical innovation ecosystems due to its tunable reactivity profile and structural versatility across multiple length scales—from molecular drug design to macroscopic material assemblies. As interdisciplinary research bridges synthetic organic chemistry with systems biology approaches, this compound remains a cornerstone material enabling transformative discoveries across academia and industry alike.
103-73-1 (ethoxybenzene) Related Products
- 28334-98-7(1,3-Benzenediol,5-ethoxy-)
- 2437-88-9(Benzene,1,3,5-triethoxy-)
- 78165-01-2(Phenoxy, 4-ethoxy-)
- 438620-17-8(Ethan-2,2-d2-ol,2-phenoxy- (9CI))
- 5076-72-2(Benzene,1-ethoxy-4-methoxy-)
- 5394-57-0(2-(4-Methoxyphenoxy)ethanol)
- 122-95-2(1,4-Diethoxybenzene)
- 622-62-8(4-Ethoxyphenol)
- 25783-45-3(Benzene,1-ethoxy-3-methoxy-)
- 24209-90-3(Phenol,4,4'-[1,2-ethanediylbis(oxy)]bis-)